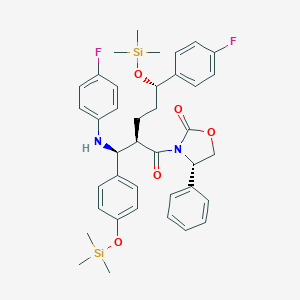

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one

描述

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C39H46F2N2O5Si2 and its molecular weight is 717 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic molecule with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesis, and pharmacological implications, supported by data tables and research findings.

Molecular Structure

- Molecular Formula : C39H46F2N2O5Si2

- Molecular Weight : 720.99 g/mol

- CAS Number : 272778-12-8

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Poorly soluble |

| Log P (Partition Coefficient) | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Antiproliferative Effects : Studies suggest that oxazolidinone derivatives exhibit cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Pharmacokinetics :

Summary of Biological Activities

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The presence of the fluorophenyl group in this compound enhances its efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research indicates that modifications in the oxazolidinone structure can lead to improved binding affinity to bacterial ribosomes, thus inhibiting protein synthesis effectively .

Anticancer Properties

Recent studies have explored the anticancer potential of oxazolidinones. The specific structural features of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... have shown promise in targeting cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's ability to interact with various cellular targets may contribute to its antitumor activity .

Structure-Activity Relationship (SAR)

The structure of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... allows for a detailed analysis of its SAR. The incorporation of trimethylsilyl groups and fluorinated phenyl moieties significantly influences the compound's pharmacokinetic properties, including solubility and metabolic stability. Research has demonstrated that these modifications can enhance bioavailability and reduce toxicity, making it a favorable candidate for further development .

Synthesis and Derivatives

The synthesis of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... involves multiple steps that require careful control of stereochemistry to ensure the desired enantiomer is produced. Various synthetic pathways have been explored, leading to derivatives that exhibit enhanced biological activity or altered pharmacological profiles. The ability to modify the oxazolidinone core while maintaining its essential antibacterial properties is a key focus in ongoing research .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a study published in Antimicrobial Agents and Chemotherapy, (S)-3-((2R,5S)-5-(4-Fluorophenyl)... was tested against several resistant bacterial strains. Results indicated significant inhibitory effects compared to traditional antibiotics, highlighting its potential as a therapeutic alternative for treating resistant infections .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties of this compound showed promising results when tested on various cancer cell lines including breast and colon cancer. The study concluded that the compound induced apoptosis more effectively than some existing chemotherapeutics, suggesting its potential role in cancer therapy .

常见问题

Basic Research Questions

Q. How can researchers confirm the molecular structure and stereochemical configuration of this compound?

- Methodological Answer :

Structural confirmation requires a combination of 1H-NMR , 13C-NMR , and X-ray crystallography . The InChI key (provided in :

InChI=1/C39H46F2N2O5Si2/...) and molecular formula (C39H46F2N2O5Si2) are critical for cross-referencing experimental data. For stereochemical validation, NOESY or ROESY NMR experiments can elucidate spatial arrangements of substituents. X-ray diffraction analysis is definitive for resolving complex stereocenters .

Q. What are the critical intermediates in the synthesis pathway of this compound?

- Methodological Answer : Key intermediates include silyl-protected phenols (e.g., trimethylsilyloxy groups) and oxazolidinone derivatives , as noted in patent filings ( ). For example, intermediates like (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () highlight the use of protective groups during multi-step syntheses. Strategic isolation and characterization of these intermediates via HPLC or TLC ensures reaction progress .

Q. Which spectroscopic and chromatographic methods are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity analysis. Mass spectrometry (MS) confirms molecular weight, while FTIR validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For trace impurities, gas chromatography-mass spectrometry (GC-MS) or NMR impurity profiling (e.g., 1H-NMR with high dynamic range) is advised .

Advanced Research Questions

Q. What strategies are effective in controlling enantioselectivity during the synthesis of this multi-stereocenter compound?

- Methodological Answer : Enantioselectivity requires chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis (e.g., chiral Lewis acids). describes enantioselective allylation using hydrazides, which can be adapted for stereochemical control. Dynamic kinetic resolution (DKR) may also mitigate racemization in labile intermediates. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>98%) .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or incorrect computational models. 2D-NMR techniques (e.g., HSQC, HMBC) clarify ambiguous correlations. Cross-validation with density functional theory (DFT)-calculated NMR shifts (using software like Gaussian) improves accuracy. If contradictions persist, single-crystal X-ray analysis provides unambiguous structural resolution .

Q. What are common side reactions in the synthesis, and how can they be minimized?

- Methodological Answer : Side reactions include silyl ether cleavage under acidic conditions and oxazolidinone ring-opening via nucleophilic attack. Mitigation strategies:

- Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis.

- Optimize reaction temperatures (e.g., -78°C for lithiation steps) to suppress decomposition.

- Employ TLC monitoring to terminate reactions at optimal conversion () .

Q. What factors influence the compound’s stability, and how can degradation be prevented during storage?

- Methodological Answer : The compound is sensitive to moisture (due to silyl ethers) and oxidation (via aryl fluorides). Storage recommendations:

- Desiccated environment (silica gel or molecular sieves).

- Low temperatures (-20°C in amber vials) to slow hydrolytic degradation.

- Inert gas purging (N2) to prevent oxidation. Regular stability testing via HPLC ensures integrity over time .

属性

IUPAC Name |

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3/t34-,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMINDVVBVJXLN-GOFGAPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46F2N2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272778-12-8 | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY62DF4M9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。